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molecular formula C9H7ClN2O2 B8391702 7-Chloro-5-methyl-1,4-dihydroquinoxalin-2,3-dione

7-Chloro-5-methyl-1,4-dihydroquinoxalin-2,3-dione

Cat. No. B8391702
M. Wt: 210.62 g/mol
InChI Key: YJMKZEBSDVPXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06117873

Procedure details

123 g (0.79 mol) of 2,3-diamino-5-chlorotoluene and 106.2 g (1.18 mol) of oxalic acid are heated at reflux for 5 hours in 800 ml of 4N hydrochloric acid. The reaction mixture is allowed to cool, and is diluted with water, filtered off on a suction filter and washed with water. The product is then stirred in hot ethanol, filtered off on a suction filter and the suction filter material is dried in vacuo at 60°. The title compound is obtained as slightly grayish crystals of m.p.>250°.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
106.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1[CH3:10].[C:11](O)(=[O:15])[C:12](O)=[O:13]>Cl.O>[Cl:9][C:5]1[CH:6]=[C:7]2[C:2]([NH:1][C:11](=[O:15])[C:12](=[O:13])[NH:8]2)=[C:3]([CH3:10])[CH:4]=1

Inputs

Step One
Name
Quantity
123 g
Type
reactant
Smiles
NC1=C(C=C(C=C1N)Cl)C
Name
Quantity
106.2 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The product is then stirred in hot ethanol
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered off on a suction
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
filtered off on a suction
FILTRATION
Type
FILTRATION
Details
filter
FILTRATION
Type
FILTRATION
Details
the suction filter material
CUSTOM
Type
CUSTOM
Details
is dried in vacuo at 60°

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C2NC(C(NC2=C1)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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